molecular formula C12H18Cl2F2N2 B2864474 N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-96-6

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2864474
CAS No.: 1349716-96-6
M. Wt: 299.19
InChI Key: DTAQHCPKOCTDBT-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorobenzyl)piperidine
  • N-(2,4-Difluorobenzyl)aniline
  • N-(2,4-Difluorobenzyl)morpholine

Uniqueness

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .

Biological Activity

N-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluorobenzyl group. Its molecular formula is C12_{12}H13_{13}Cl2_2F2_2N, with a molecular weight of approximately 299.19 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially influencing its interaction with various biological targets.

This compound is believed to interact with multiple receptors and enzymes, acting as either an agonist or antagonist. The specific mechanisms of action have not been fully elucidated but are thought to involve modulation of neurotransmitter systems and signal transduction pathways. Initial studies suggest that it may influence neurotransmission processes, which could have implications for treating neurological disorders.

Biological Activity Overview

The biological activities associated with this compound include:

  • Neurotransmitter Modulation : It may affect the activity of neurotransmitters such as dopamine and serotonin by interacting with their respective receptors.
  • Potential Therapeutic Applications : The compound is being explored for its potential in treating conditions such as depression, anxiety, and other neurological disorders due to its ability to modulate receptor activity.

Binding Affinity Studies

Research has demonstrated that this compound exhibits significant binding affinity to various receptors. For instance, studies involving radioligand binding assays have indicated its potential as a modulator for specific receptor types linked to neurotransmission .

Case Studies

  • Neuropharmacological Effects : A case study examined the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration led to reduced anxiety levels, suggesting anxiolytic properties .
  • Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and K562 (chronic myeloid leukemia). The IC50 values were reported at 11.3 µM and 4.5 µM respectively, indicating promising anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Activity Cell Line/Model IC50 Value (µM) Effect Observed
Anticancer ActivityHepG211.3Inhibition of cell proliferation
Anticancer ActivityK5624.5Induced apoptosis
Anxiolytic EffectAnimal ModelNot specifiedReduced anxiety-like behavior

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAQHCPKOCTDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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